tert-Butyl (4,5-dimethoxypyridin-3-yl)(methyl)carbamate
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Overview
Description
Preparation Methods
The synthesis of tert-Butyl (4,5-dimethoxypyridin-3-yl)(methyl)carbamate involves several steps. One common synthetic route includes the reaction of 4,5-dimethoxypyridine with tert-butyl chloroformate and methylamine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
tert-Butyl (4,5-dimethoxypyridin-3-yl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles in the presence of a suitable catalyst.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, and catalysts such as palladium on carbon or platinum oxide . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyridines and carbamates .
Scientific Research Applications
tert-Butyl (4,5-dimethoxypyridin-3-yl)(methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use this compound to study its interactions with biological molecules and its potential effects on biological systems.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of tert-Butyl (4,5-dimethoxypyridin-3-yl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The compound may also interact with receptors or other proteins, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
tert-Butyl (4,5-dimethoxypyridin-3-yl)(methyl)carbamate can be compared with other similar compounds, such as:
- tert-Butyl (5,6-dimethoxypyridin-3-yl)(methyl)carbamate
- tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)(methyl)carbamate
- tert-Butyl (5-methoxypyridin-3-yl)(methyl)carbamate
These compounds share similar structural features but differ in the position and type of substituents on the pyridine ring.
Properties
Molecular Formula |
C13H20N2O4 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
tert-butyl N-(4,5-dimethoxypyridin-3-yl)-N-methylcarbamate |
InChI |
InChI=1S/C13H20N2O4/c1-13(2,3)19-12(16)15(4)9-7-14-8-10(17-5)11(9)18-6/h7-8H,1-6H3 |
InChI Key |
SOISPUHAXYIFQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CN=CC(=C1OC)OC |
Origin of Product |
United States |
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